3-(4-Chlorophenyl)-1-methylpiperidin-3-amine
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Overview
Description
3-(4-Chlorophenyl)-1-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with N-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methylpiperidin-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: A compound with similar structural features but different biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a 4-chlorophenyl group, known for its antiviral activity.
Uniqueness
3-(4-Chlorophenyl)-1-methylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C12H17ClN2/c1-15-8-2-7-12(14,9-15)10-3-5-11(13)6-4-10/h3-6H,2,7-9,14H2,1H3 |
InChI Key |
LUXUBCASEKFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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